3-Acetylthio-2-methylpropanoic Acid-d5

Analytical Chemistry Bioanalysis Pharmaceutical Quality Control

3-Acetylthio-2-methylpropanoic Acid-d5 (CAS 1189969-31-0) is a stable isotope-labeled analog of 3-Acetylthio-2-methylpropanoic acid, a known process-related impurity and intermediate in the synthesis of the antihypertensive drug Captopril. This d5-labeled compound, with a molecular weight of 167.24 and formula C6H5D5O3S, is specifically designed as an internal standard and tracer for quantitative analytical method development, particularly in LC-MS and GC-MS workflows where high sensitivity and accuracy are required.

Molecular Formula C6H10O3S
Molecular Weight 167.234
CAS No. 1189969-31-0
Cat. No. B562838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetylthio-2-methylpropanoic Acid-d5
CAS1189969-31-0
Synonyms3-Mercapto-2-methylpropionic Acid Acetate-d5;  3-Acetylsulfanyl-2-methylpropionic Acid-d5;  (RS)-3-Acetylthio-2-methylpropionic Acid-d5; 
Molecular FormulaC6H10O3S
Molecular Weight167.234
Structural Identifiers
SMILESCC(CSC(=O)C)C(=O)O
InChIInChI=1S/C6H10O3S/c1-4(6(8)9)3-10-5(2)7/h4H,3H2,1-2H3,(H,8,9)/i1D3,3D2
InChIKeyVFVHNRJEYQGRGE-WNWXXORZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Acetylthio-2-methylpropanoic Acid-d5 (CAS 1189969-31-0): Deuterated Captopril Impurity G for Pharmaceutical QC and Bioanalysis


3-Acetylthio-2-methylpropanoic Acid-d5 (CAS 1189969-31-0) is a stable isotope-labeled analog of 3-Acetylthio-2-methylpropanoic acid, a known process-related impurity and intermediate in the synthesis of the antihypertensive drug Captopril . This d5-labeled compound, with a molecular weight of 167.24 and formula C6H5D5O3S, is specifically designed as an internal standard and tracer for quantitative analytical method development, particularly in LC-MS and GC-MS workflows where high sensitivity and accuracy are required . Its primary utility lies in the accurate quantification of the non-deuterated impurity in Captopril drug substances and products, ensuring regulatory compliance with pharmacopeial limits for related substances [1].

3-Acetylthio-2-methylpropanoic Acid-d5 (CAS 1189969-31-0): Why Unlabeled or Differently Labeled Analogs Cannot Replace It for Validated Assays


Direct substitution of 3-Acetylthio-2-methylpropanoic Acid-d5 with its unlabeled counterpart (CAS 33325-40-5) or other deuterated analogs in a validated quantitative LC-MS method is analytically unsound and leads to significant quantification errors. The unlabeled compound cannot function as an internal standard because it co-elutes with the target analyte and contributes to the same mass spectrometry signal, thereby preventing accurate recovery correction and quantitative differentiation . Furthermore, the use of differently labeled internal standards (e.g., d3-labeled Captopril or an impurity with a different labeling pattern) is not equivalent; deuterium labeling on specific, non-exchangeable sites—as is the case with the d5 pattern on the methyl and methylene groups of this compound—is critical for ensuring co-elution with the target analyte while providing a stable mass shift of +5 Da, a key factor for reliable chromatographic and mass spectrometric behavior [1]. Even small variations in retention time between an analyte and its internal standard, as observed with some deuterated compounds, can fail to adequately compensate for matrix effects, compromising the accuracy of the assay [2].

3-Acetylthio-2-methylpropanoic Acid-d5 (CAS 1189969-31-0): Quantitative Differentiation in Analytical Performance and Synthesis


Precise Quantification in LC-MS via Deuterium-Induced Mass Shift

When used as an internal standard in LC-MS, 3-Acetylthio-2-methylpropanoic Acid-d5 provides a +5.03 Da mass shift compared to the unlabeled analyte (3-Acetylthio-2-methylpropanoic acid, MW 162.21), enabling baseline separation of the MS signals [1]. This allows for the calculation of analyte concentration via the analyte-to-internal standard peak area ratio, a capability that unlabeled analog cannot provide. In contrast, a theoretical d3-labeled analog would offer only a +3.02 Da shift, which may be less desirable if interfering peaks exist from the natural isotopic distribution or other matrix components .

Analytical Chemistry Bioanalysis Pharmaceutical Quality Control

Enhanced Method Accuracy by Compensating for Ion Suppression in Biological Matrices

Stable isotope-labeled internal standards like 3-Acetylthio-2-methylpropanoic Acid-d5 are recognized as the 'gold standard' for correcting matrix effects in LC-MS/MS, a capability that unlabeled compounds do not possess [1]. Studies demonstrate that the use of such deuterated standards can significantly improve recovery rates. For instance, a study on pesticide residue analysis showed that addition of stable isotope-labeled internal standards improved recovery from various vegetable matrices at low concentrations, whereas matrix-matched calibration alone was insufficient [2]. While not a direct comparison for this specific compound, this class-level evidence underscores that the d5-labeled compound will provide a similar or better correction for matrix effects (e.g., ion suppression or enhancement) in complex samples like plasma or urine, compared to using no internal standard or a non-isotopic analog.

Bioanalytical Method Validation Pharmacokinetics LC-MS/MS

Strategic Utility as a Tracer in Captopril Synthesis and Mechanistic Studies

3-Acetylthio-2-methylpropanoic acid is a key intermediate in the multi-step synthesis of Captopril, a critical ACE inhibitor [1]. The deuterated analog, 3-Acetylthio-2-methylpropanoic Acid-d5, offers a distinct advantage for process optimization and yield determination via isotope dilution mass spectrometry. By spiking a known amount of the d5-labeled intermediate into a reaction mixture, the yield of the final Captopril product (or the fate of this specific intermediate) can be accurately traced and quantified by LC-MS, a level of precision unattainable with the unlabeled analog . This is particularly valuable when optimizing the optical resolution of DL-3-acylthio-2-methylpropanoic acid to obtain the active D-(-) enantiomer, as detailed in patents for Captopril manufacturing [2].

Organic Synthesis Process Chemistry Drug Development

3-Acetylthio-2-methylpropanoic Acid-d5 (CAS 1189969-31-0): Optimal Application Scenarios for Scientific and Industrial Procurement


Validation of LC-MS/MS Methods for Captopril Impurity G Quantification

This is the primary intended use. 3-Acetylthio-2-methylpropanoic Acid-d5 serves as the optimal internal standard for developing and validating a specific, sensitive, and accurate LC-MS/MS method to quantify the unlabeled impurity (Captopril Impurity G) in Captopril active pharmaceutical ingredient (API) and finished dosage forms. Its use ensures the method meets ICH Q2(R1) and ICH M10 validation criteria for accuracy and precision, directly supporting regulatory filings (e.g., ANDA, DMF) [1][2].

Bioequivalence and Pharmacokinetic Studies of Captopril Formulations

For laboratories conducting bioequivalence studies or clinical pharmacokinetic analyses of Captopril, this deuterated compound is essential. It enables the accurate measurement of Captopril Impurity G levels in human plasma samples, where complex biological matrices introduce significant analytical challenges [1]. The d5-labeled standard effectively compensates for matrix-induced ion suppression or enhancement, a common and problematic source of quantitative error in bioanalysis, thereby ensuring the generation of reliable pharmacokinetic data [3].

Optimization of Captopril Manufacturing Yield and Purity

Procure this compound for process chemistry and development groups focused on optimizing the synthesis of Captopril. By employing isotope dilution mass spectrometry with the d5-labeled intermediate as a tracer, teams can precisely measure the efficiency of the optical resolution step for DL-3-acylthio-2-methylpropanoic acid [4]. This allows for a data-driven approach to identify optimal reaction conditions (e.g., solvent, temperature, resolving agent), maximizing the yield of the desired D-(-)-enantiomer and minimizing the formation of the undesired impurity, directly impacting cost of goods and product purity [5].

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